molecular formula C6H14ClNO B2514617 3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride CAS No. 2231664-53-0

3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride

Cat. No.: B2514617
CAS No.: 2231664-53-0
M. Wt: 151.63
InChI Key: ZFARZXPVUHKMIX-KYOXOEKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride is an organic compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride typically involves the reaction of 1-methylcyclobutan-1-ol with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C) to facilitate the reaction.

    Solvent: Aqueous or alcoholic solvents to dissolve the reactants and products.

    Catalysts: Acidic catalysts like hydrochloric acid to promote the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under mild conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-(Aminomethyl)-1-methylcyclobutanone.

    Reduction: Formation of 3-(Aminomethyl)-1-methylcyclobutane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)phenylboronic acid hydrochloride: Another compound with an aminomethyl group, used in different applications.

    Berotralstat: A compound with a similar aminomethyl group, used as a therapeutic agent.

Uniqueness

3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where the cyclobutane ring’s rigidity and stability are advantageous.

Properties

IUPAC Name

3-(aminomethyl)-1-methylcyclobutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(8)2-5(3-6)4-7;/h5,8H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFARZXPVUHKMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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